3-Aminopropane-1-sulfonyl fluoride hydrochloride

Description

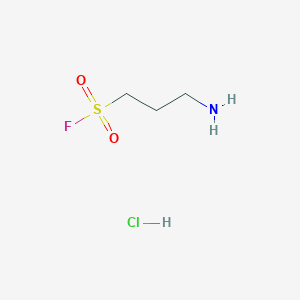

3-Aminopropane-1-sulfonyl fluoride hydrochloride (CAS: 2173996-23-9) is a sulfonyl fluoride derivative with a hydrochloride salt. Its molecular formula is C₃H₉ClFNO₂S, and it has a molecular weight of 177.63 g/mol . The compound features:

- A sulfonyl fluoride group (-SO₂F), known for its reactivity in covalent bond formation, particularly in enzyme inhibition or PROTAC (Proteolysis-Targeting Chimera) applications.

- A terminal amine group (-NH₂), enabling participation in hydrogen bonding and ionic interactions.

- A hydrochloride salt, enhancing aqueous solubility for pharmacological or synthetic utility.

Key synonyms include AKOS037652618 and ES-2325, with an InChIKey of YTLYPNSUYALIQT-UHFFFAOYSA-N . It is supplied at ≥95% purity in research settings .

Properties

IUPAC Name |

3-aminopropane-1-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLYPNSUYALIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Chlorination-Sulfonation-Fluorination Method

Chlorination of 3-Aminopropanol

The synthesis begins with 3-aminopropanol, which undergoes chlorination using hydrogen chloride (HCl) gas or concentrated hydrochloric acid. This step produces γ-chloro propylamine hydrochloride, as detailed in the patent CN1451652A. Key conditions include:

Sulfonation and Fluorination

The γ-chloro propylamine hydrochloride intermediate is subjected to sulfonation with sodium sulfite (Na₂SO₃) under reflux, followed by fluorination. While the original patent describes sulfonation to yield 3-aminopropanesulfonic acid, adaptation with fluorinating agents like potassium bifluoride (KHF₂) converts the sulfonate to the sulfonyl fluoride group. This modification aligns with methods reported by PMC, where sulfonates are fluorinated in a one-pot process using KHF₂ and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Critical Parameters:

Direct Fluorination of 3-Aminopropanesulfonic Acid

Substrate Preparation

3-Aminopropanesulfonic acid, commercially available or synthesized via established routes, serves as the starting material.

Fluorination with KHF₂

The sulfonic acid is treated with KHF₂ under mild conditions to replace the hydroxyl group with fluorine. This method, derived from transition-metal-free protocols, avoids harsh reagents like sulfur tetrafluoride (SF₄).

Reaction Conditions:

- Catalyst : TBAB (5–20 mol%)

- Temperature : 60–70°C

- Time : 12–15 hours

- Workup : Acidification with HCl to precipitate the hydrochloride salt.

Advantages:

Comparative Analysis of Synthetic Routes

The table below contrasts key aspects of the two primary methods:

Mechanistic Insights

Purification and Characterization

Industrial and Environmental Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions

3-Aminopropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 3-aminopropane-1-sulfonic acid and hydrogen fluoride.

Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Hydrolysis Agents: Water, aqueous base

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.

Hydrolysis Products: 3-Aminopropane-1-sulfonic acid and hydrogen fluoride

Reduction Products: Sulfonamides

Scientific Research Applications

Chemical Synthesis

Reagent for Synthesis

3-Aminopropane-1-sulfonyl fluoride hydrochloride serves as a reagent in the synthesis of sulfonyl fluoride derivatives. It acts as a building block for more complex molecules, facilitating the creation of compounds with specific chemical functionalities. The compound is particularly useful in generating sulfonamides and other derivatives through nucleophilic substitution reactions.

Synthetic Routes

The synthesis typically involves:

- Starting Material : 3-Aminopropane-1-sulfonic acid.

- Fluorinating Agent : Sulfur tetrafluoride.

- Reaction Conditions : Controlled temperature and pressure to optimize yield and purity.

Biological Applications

Enzyme Inhibition Studies

The compound is extensively used in biological research to study enzyme inhibition mechanisms, particularly for serine proteases like trypsin and chymotrypsin. Its ability to form covalent bonds with serine residues allows it to irreversibly inhibit these enzymes, providing insights into their functions and roles in various physiological processes.

Case Study: Inhibition of Serine Proteases

In a study assessing the inhibitory effects of this compound on serine proteases, the following results were observed:

| Enzyme Type | IC50 (μM) | Notes |

|---|---|---|

| Trypsin | 10 | Significant inhibition observed |

| Chymotrypsin | 15 | Effective at low concentrations |

| Macrophage Cell Line (J774A.1) | >200 | No significant effect on viability |

This demonstrates its effectiveness as a selective inhibitor while maintaining cell viability at higher concentrations.

Medicinal Research

Potential Pharmacological Agent

Research indicates that this compound may have applications as a pharmacological agent due to its ability to modify biological targets. Its role in cholesterol metabolism has also been investigated, suggesting implications for lipid regulation and related health outcomes.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing materials with specific chemical properties. For example, it can be employed in creating self-assembled monolayers for surface modification, enhancing material functionality in various applications.

Mechanism of Action

The mechanism of action of 3-Aminopropane-1-sulfonyl fluoride hydrochloride involves the interaction of the sulfonyl fluoride group with nucleophilic residues in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The compound’s reactivity with nucleophiles makes it a valuable tool for studying enzyme mechanisms and protein structures.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

3-Aminopropane-1-thiol (Homocysteamine)

- Structure : Features a thiol group (-SH) instead of sulfonyl fluoride.

- Reactivity : The thiol group is nucleophilic, making it suitable for disulfide bond formation or metal chelation. It is used in antioxidant therapies (e.g., cysteamine derivatives) .

- Limitations : Lower stability in oxidative environments compared to sulfonyl fluorides.

Sodium (S)-2-Amino-3-phenylpropane-1-sulfonate Hydrochloride

- Structure : Incorporates a phenyl group and sulfonate (-SO₃⁻), enhancing aromatic interactions and solubility.

- Applications : Used as a chiral building block in peptide synthesis and surfactants due to its ionic sulfonate group .

- Differentiation : The phenyl group introduces steric hindrance, reducing reactivity compared to the sulfonyl fluoride in the parent compound.

Biological Activity

3-Aminopropane-1-sulfonyl fluoride hydrochloride (APSF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its significant biological activity, particularly as an inhibitor of serine proteases. This article delves into the biological mechanisms, applications, and relevant research findings associated with APSF.

Chemical Structure and Properties

APSF has the molecular formula C₃H₉ClFNO₂S. The presence of the sulfonyl fluoride functional group is critical for its reactivity, especially in biological systems. This compound is characterized by its ability to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition of enzyme activity.

The primary mechanism by which APSF exerts its biological effects is through the covalent modification of serine residues in serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of serine, resulting in the formation of a sulfonyl-enzyme derivative. This modification effectively blocks the active site of the enzyme, inhibiting its catalytic activity.

The reaction can be summarized as follows:

This irreversible binding is crucial for its role as a protease inhibitor and can influence various biological pathways depending on the targeted enzyme.

Biological Applications

APSF has been utilized in various scientific research applications, particularly in studying protease functions and related physiological processes. Some notable applications include:

- Inhibition of Serine Proteases : APSF has shown effectiveness in inhibiting enzymes such as trypsin and chymotrypsin, which are vital for numerous biological processes including digestion and blood coagulation.

- Research on Cholesterol Regulation : Studies indicate that APSF may play a role in cholesterol metabolism, influencing lipid profiles and related health outcomes.

- Protein Interaction Studies : APSF is used to assess binding affinities and specificities towards serine proteases, helping elucidate potential off-target effects and selectivity compared to other inhibitors.

Comparative Analysis with Similar Compounds

The following table compares APSF with other known serine protease inhibitors:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | Irreversible serine protease inhibitor | More stable at low pH; widely used in proteomics |

| Phenylmethylsulfonyl fluoride | Common serine protease inhibitor | Less stable than APSF; often used in similar applications |

| N-(2-Aminoethyl)benzenesulfonamide | Inhibitor of various enzymes | Different mechanism; focuses on amide bond interactions |

Research Findings

Recent studies have highlighted the importance of APSF in biochemical research:

- Serine Protease Inhibition : Research indicates that APSF effectively inhibits serine proteases by forming covalent bonds with active site serine residues. This has implications for understanding enzyme regulation and potential therapeutic applications .

- Selectivity Studies : Investigations into the selectivity of APSF reveal that while it effectively inhibits target enzymes, it may also interact with other amino acid residues, leading to unintended modifications. This highlights the need for careful evaluation of off-target effects during experimental applications .

- Synthesis Protocols : The synthesis of APSF typically involves several steps under mild reaction conditions, allowing for the production of a diverse set of sulfonyl fluorides. This process is valuable for expanding the library of biologically active compounds available for research .

Case Studies

A significant case study involved the application of APSF in cholesterol regulation research. The compound was shown to influence lipid metabolism pathways, demonstrating its potential utility beyond mere protease inhibition. Further investigations are ongoing to explore its broader implications in metabolic disorders.

Q & A

Q. What controls are essential when assessing off-target effects in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.